molecular formula C16H11ClN4O4 B15015291 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide

Cat. No.: B15015291
M. Wt: 358.73 g/mol
InChI Key: ZALJYWZIARVDAT-DJKKODMXSA-N
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Description

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide typically involves a multi-step process. The starting materials are usually 4-chloro-3-nitrobenzaldehyde and 2-(2-cyanophenoxy)acetic acid hydrazide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-naphthyloxy)acetohydrazide
  • N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties .

Properties

Molecular Formula

C16H11ClN4O4

Molecular Weight

358.73 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide

InChI

InChI=1S/C16H11ClN4O4/c17-13-6-5-11(7-14(13)21(23)24)9-19-20-16(22)10-25-15-4-2-1-3-12(15)8-18/h1-7,9H,10H2,(H,20,22)/b19-9+

InChI Key

ZALJYWZIARVDAT-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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